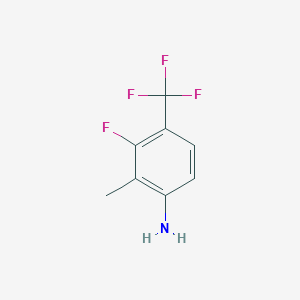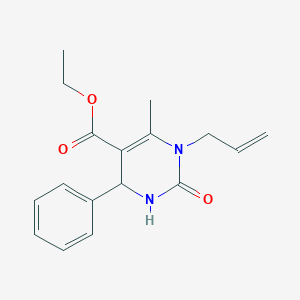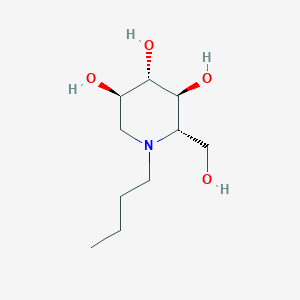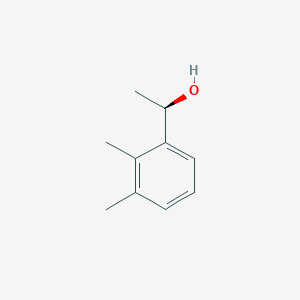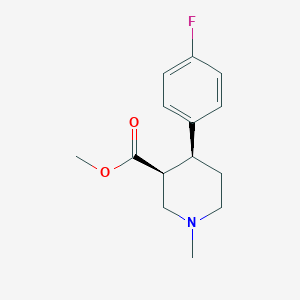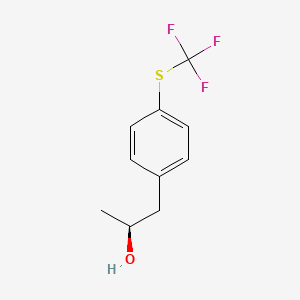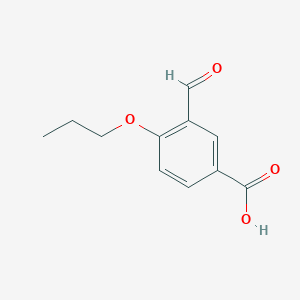
3-Formyl-4-propoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formyl-4-propoxybenzoic acid is an organic compound with the molecular formula C11H12O4 It is a derivative of benzoic acid, characterized by the presence of a formyl group at the third position and a propoxy group at the fourth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-4-propoxybenzoic acid typically involves the formylation of 4-propoxybenzoic acid. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds as follows:
- 4-Propoxybenzoic acid is dissolved in DMF.
- POCl3 is added dropwise to the solution, resulting in the formation of the Vilsmeier complex.
- The reaction mixture is heated to promote the formylation at the meta position relative to the carboxylic acid group.
- The product is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Formyl-4-propoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The propoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: 3-Carboxy-4-propoxybenzoic acid.
Reduction: 3-Hydroxymethyl-4-propoxybenzoic acid.
Substitution: 3-Formyl-4-alkoxybenzoic acid (with varying alkoxy groups).
Aplicaciones Científicas De Investigación
3-Formyl-4-propoxybenzoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its formyl group can be used in various condensation reactions to form heterocyclic compounds.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its ability to form conjugated systems with strong absorption and emission properties.
Industry: The compound can be used in the production of polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of 3-formyl-4-propoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic residues in proteins. Additionally, the propoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within cells.
Comparación Con Compuestos Similares
3-Formyl-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a propoxy group.
4-Formylbenzoic acid: Lacks the propoxy group and has different reactivity and applications.
3-Formylphenylboronic acid: Contains a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions.
Uniqueness: 3-Formyl-4-propoxybenzoic acid is unique due to the presence of both a formyl and a propoxy group, which confer distinct chemical reactivity and physical properties. The propoxy group enhances the compound’s solubility in organic solvents and can influence its interactions with biological targets. The formyl group provides a reactive site for further chemical modifications, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H12O4 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
3-formyl-4-propoxybenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-2-5-15-10-4-3-8(11(13)14)6-9(10)7-12/h3-4,6-7H,2,5H2,1H3,(H,13,14) |
Clave InChI |
UVEFHNGJLSXWED-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=C(C=C1)C(=O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-aminocycloheptyl)methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide](/img/structure/B13584589.png)
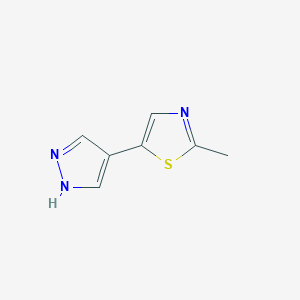

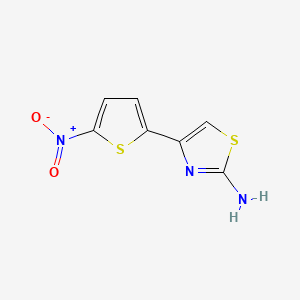
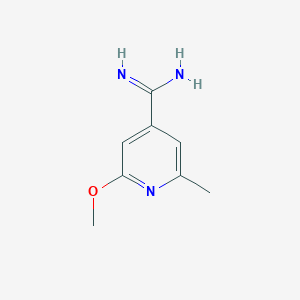
![2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine](/img/structure/B13584614.png)
